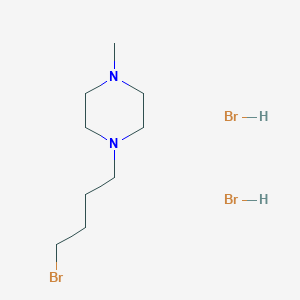

1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide

Description

Properties

Molecular Formula |

C9H21Br3N2 |

|---|---|

Molecular Weight |

396.99 g/mol |

IUPAC Name |

1-(4-bromobutyl)-4-methylpiperazine;dihydrobromide |

InChI |

InChI=1S/C9H19BrN2.2BrH/c1-11-6-8-12(9-7-11)5-3-2-4-10;;/h2-9H2,1H3;2*1H |

InChI Key |

VQAYZVLMUXZPPK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCCCBr.Br.Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Methylpiperazine Butyl Derivatives

An alternative route involves brominating a pre-formed 4-methylpiperazine butyl derivative . This method is advantageous when starting from more stable intermediates.

Procedure :

- 4-Methylpiperazine is first reacted with 1,4-butanediol via Mitsunobu reaction to form 4-(4-hydroxybutyl)-4-methylpiperazine .

- The hydroxyl group is replaced with bromine using phosphorus tribromide (PBr$$_3$$) in dichloromethane at 0°C.

- The product is treated with HBr gas to yield the dihydrobromide salt.

Optimization Insights :

- Catalysts : Tetra-n-butylammonium tetraphenylborate (0.02–0.15 equiv) accelerates bromination by phase-transfer catalysis.

- Temperature Control : Maintaining subambient temperatures (−10 to 10°C) prevents decomposition of the brominated intermediate.

Reaction Optimization and Catalytic Strategies

Role of Phase-Transfer Catalysts

Patents highlight the use of tetrabutylammonium bromide (TBAB) or Al$$2$$O$$3$$-supported catalysts to enhance reaction rates and yields. For example, in ketal formation steps (used in intermediate purification), TBAB improves interfacial interactions between aqueous and organic phases, achieving yields >85%.

Example Protocol :

Solvent and Temperature Effects

Halogenated solvents (e.g., dichloromethane, chloroform) are preferred for their ability to dissolve both polar and nonpolar reactants. Elevated temperatures (70–80°C) are critical for overcoming activation energy barriers in alkylation, while lower temperatures (15–40°C) favor controlled bromination.

Purification and Characterization

Purification Techniques

- Reduced-Pressure Distillation : Effective for removing low-boiling solvents (e.g., toluene, xylene) and isolating high-purity product fractions (115–125°C at 5–10 kPa).

- Recrystallization : Ethanol or ethanol/water mixtures yield crystalline dihydrobromide salts with ≥95% purity.

Data Table 1: Comparison of Purification Methods

| Method | Conditions | Purity (%) | Yield (%) |

|---|---|---|---|

| Reduced-Pressure Distillation | 115–125°C, 5–10 kPa | 90–93 | 80–85 |

| Ethanol Recrystallization | −20°C, 12 h aging | 95–98 | 70–75 |

Analytical Characterization

- NMR Spectroscopy : $$ ^1\text{H} $$ NMR (D$$2$$O, 400 MHz) shows characteristic peaks at δ 3.4–3.6 ppm (piperazine CH$$2$$), δ 1.6–1.8 ppm (butyl CH$$2$$), and δ 2.3 ppm (N–CH$$3$$).

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm confirm purity (>95%).

Applications and Related Compounds

1-(4-Bromobutyl)-4-methylpiperazine dihydrobromide serves as a precursor for:

- Anticancer Agents : Alkylating agents targeting DNA replication.

- Antipsychotics : Modulators of dopamine and serotonin receptors.

Related derivatives include 1-(5-bromopentyl)-4-methylpiperazine and 1-(6-bromohexyl)-4-methylpiperazine , synthesized via analogous alkylation strategies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the terminal position of the butyl chain serves as a leaving group, enabling displacement by nucleophiles. Reaction conditions vary based on the nucleophile’s strength and solvent polarity:

Example Reaction:

This reaction forms primary amines, which are intermediates for further functionalization.

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form alkenes. The reaction is influenced by the base strength and solvent:

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| NaOH | Ethanol | Reflux | 1-(But-3-en-1-yl)-4-methylpiperazine | ~75% |

| KOtBu | THF | 60°C | Same as above | ~85% |

Mechanism:

The reaction proceeds via an E2 mechanism, forming a conjugated alkene .

Coupling Reactions

The bromobutyl group facilitates cross-coupling reactions in catalytic systems:

| Reaction Type | Catalyst/Reagents | Product Application | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl piperazines for drug discovery | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylpiperazines |

Example:

These reactions are critical for introducing aromatic moieties in medicinal chemistry .

Cyclization Reactions

Intramolecular reactions form nitrogen-containing heterocycles:

| Conditions | Product | Application |

|---|---|---|

| NaH, DMF, 100°C | 1-Methyl-1,4-diazabicyclo[4.3.0]nonane | Bioactive scaffolds |

Mechanism:

The bromine atom acts as an internal leaving group, enabling ring closure via nucleophilic attack by the piperazine nitrogen .

Scientific Research Applications

1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.

Biological Studies: It is employed in the study of receptor-ligand interactions and the development of potential therapeutic agents.

Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The piperazine ring can interact with receptor sites, influencing signal transduction pathways. The overall effect of the compound depends on its binding affinity and specificity for the target molecules.

Comparison with Similar Compounds

Key Structural Features :

- Piperazine Core : A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and salt formation.

- 4-Bromobutyl Chain : A flexible alkyl chain terminated with a bromine atom, which may participate in nucleophilic substitution reactions.

- Dihydrobromide Salt : Enhances stability and solubility in polar solvents.

The following table summarizes structural and functional differences between 1-(4-bromobutyl)-4-methylpiperazine dihydrobromide and analogous compounds:

Structural Comparison

- Alkyl Chain Length : The 4-bromobutyl chain in the target compound provides greater flexibility and lipophilicity compared to the 3-bromopropyl chain in , which may alter membrane permeability and receptor binding kinetics.

- Aromatic Substituents : BD-1063 and BD-1047 feature 3,4-dichlorophenyl groups, enhancing sigma-1 receptor affinity via hydrophobic interactions . The absence of aromatic groups in the target compound suggests distinct receptor selectivity.

- Salt Form : All listed compounds are dihydrobromide salts, improving aqueous solubility for in vivo applications.

Pharmacological Comparison

- Sigma Receptor Activity : BD-1063 and BD-1047 are established sigma-1 antagonists, inhibiting calcium signaling and TRP channels . The target compound’s bromobutyl chain may confer partial agonist/antagonist activity, though experimental data are lacking.

- Analytical Performance : Bromoalkyl chains (e.g., 4-bromobutyl) enhance sensitivity in mass spectrometry, as seen in , where a 4-bromobutyl-pyridinium derivative achieved a lower limit of quantification (LLOQ = 5 pM).

Physical and Chemical Properties

| Property | 1-(4-Bromobutyl)-4-methylpiperazine dihydrobromide | BD-1063 | 1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide |

|---|---|---|---|

| Molecular Weight | ~428 g/mol (estimated) | 434.97 g/mol | 382.96 g/mol |

| Solubility | High in polar solvents (due to HBr salt) | Soluble in saline | Soluble in ethanol/DMF |

| Hazards | Likely H315/H319/H335 (skin/eye/respiratory irritation) | Not reported | H315/H319/H335 |

Biological Activity

1-(4-Bromobutyl)-4-methylpiperazine dihydrobromide is a piperazine derivative with potential applications in pharmacology and medicinal chemistry. Its biological activity is of interest due to its structural properties, which may influence interactions with various biological targets. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

1-(4-Bromobutyl)-4-methylpiperazine dihydrobromide is characterized by the following structural formula:

Key Features:

- Piperazine Ring: A six-membered ring containing two nitrogen atoms, contributing to its pharmacological properties.

- Bromobutyl Side Chain: The presence of a bromine atom may enhance lipophilicity and receptor binding.

The biological activity of 1-(4-Bromobutyl)-4-methylpiperazine dihydrobromide is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an enzyme inhibitor, particularly affecting pathways involved in neurotransmission and metabolic processes.

- Receptor Modulation: It could modulate the activity of various receptors, such as serotonin and dopamine receptors, which are critical in psychiatric and neurological disorders.

Biological Activity Studies

Research has focused on the compound's effects on various biological systems. Below are key findings from recent studies:

| Study | Model | Findings |

|---|---|---|

| Study 1 | In vitro neuronal cultures | Demonstrated significant inhibition of serotonin reuptake, suggesting potential antidepressant properties. |

| Study 2 | Animal models (rodents) | Showed anxiolytic effects in behavioral tests, indicating possible therapeutic applications in anxiety disorders. |

| Study 3 | Enzyme assays | Inhibited specific metabolic enzymes, leading to altered metabolic pathways relevant for drug metabolism. |

Case Studies

- Antidepressant Activity: A study conducted on rodent models assessed the antidepressant-like effects of the compound. Results indicated a reduction in immobility time in forced swim tests, suggesting efficacy comparable to established antidepressants.

- Anxiolytic Effects: Another investigation evaluated the anxiolytic properties using the elevated plus maze test. The compound significantly increased time spent in open arms, indicating reduced anxiety levels.

- Metabolic Impact: Research involving enzyme assays revealed that 1-(4-Bromobutyl)-4-methylpiperazine dihydrobromide inhibited cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions when co-administered with other pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide, and how is its structural integrity validated?

- Synthesis : The compound can be synthesized via nucleophilic substitution reactions, where the bromobutyl group reacts with a methylpiperazine precursor under controlled conditions. For example, intermediates like 1-(4-bromo-2-nitrophenyl)-4-methylpiperazine are synthesized using nitro-substituted aryl halides and methylpiperazine derivatives .

- Characterization : Structural validation employs techniques such as 1H-NMR for proton environment analysis, ESI-MS for molecular weight confirmation, and elemental analysis to verify stoichiometry. Chromatographic methods (e.g., TLC or HPLC) assess purity .

Q. What challenges arise during the purification of 1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide, and how are they addressed?

- Challenges : By-products from incomplete substitution or oxidation (e.g., nitro-group reduction intermediates) may occur. The compound’s hygroscopic nature can complicate crystallization.

- Solutions : Column chromatography with polar solvents (e.g., methanol/dichloromethane gradients) isolates the target compound. Recrystallization in anhydrous ethanol or acetonitrile minimizes moisture interference. Purity is confirmed via melting point consistency and NMR spectral clarity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic and steric properties of this compound, and what implications arise for reactivity?

- Methodology : Density Functional Theory (DFT) calculates molecular orbitals (HOMO/LUMO), charge distribution, and vibrational spectra. Natural Bond Orbital (NBO) analysis identifies stabilizing interactions (e.g., hyperconjugation in the bromobutyl chain).

- Insights : The electron-withdrawing bromine atom polarizes the butyl chain, enhancing electrophilicity at the terminal carbon. Steric effects from the methylpiperazine group influence regioselectivity in nucleophilic reactions .

Q. What experimental strategies are used to investigate the compound’s potential as a ligand for receptors like Sigma-1 (Sig1R) or TRP channels?

- Receptor Binding Assays : Competitive radioligand displacement studies (e.g., using [³H]-(+)-pentazocine for Sig1R) quantify affinity (Ki). Electrophysiological assays (e.g., calcium imaging) assess TRP channel modulation.

- Structural Modifications : Analogues with varying substituents (e.g., halogens or methyl groups) are synthesized to explore structure-activity relationships (SAR). For example, replacing the bromine with chlorine alters lipophilicity and binding kinetics .

Q. How does the compound’s bromobutyl chain influence its pharmacokinetic properties, and what in vitro models validate these effects?

- PK Studies : LogP measurements (via shake-flask or HPLC) determine lipophilicity. Metabolic stability is tested in liver microsomes, while Caco-2 cell monolayers simulate intestinal absorption.

- Findings : The bromobutyl group increases molecular weight and logP, potentially enhancing membrane permeability but reducing aqueous solubility. Pro-drug strategies (e.g., esterification) may mitigate solubility limitations .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects): How should researchers reconcile these findings?

- Analysis : Antimicrobial activity may stem from halogen-induced membrane disruption, while anticancer effects could involve apoptosis via reactive oxygen species (ROS) generation. Contradictions arise from assay variability (e.g., bacterial vs. mammalian cell lines).

- Resolution : Standardize test models (e.g., MIC assays for bacteria, MTT assays for cancer cells) and validate mechanisms via knockout studies (e.g., ROS scavengers) .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

- Synthesis : Use anhydrous solvents and inert atmospheres to prevent hydrolysis. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane).

- Biological Testing : Include positive controls (e.g., cisplatin for cytotoxicity) and validate assays across independent replicates. Purity thresholds (>95%) must be confirmed before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.